Exatecan Intermediate 3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

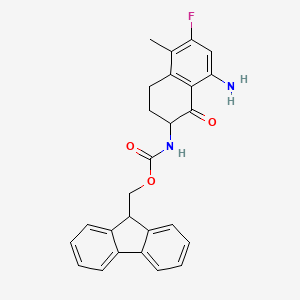

Molecular Formula |

C26H23FN2O3 |

|---|---|

Molecular Weight |

430.5 g/mol |

IUPAC Name |

9H-fluoren-9-ylmethyl N-(8-amino-6-fluoro-5-methyl-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)carbamate |

InChI |

InChI=1S/C26H23FN2O3/c1-14-15-10-11-23(25(30)24(15)22(28)12-21(14)27)29-26(31)32-13-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-9,12,20,23H,10-11,13,28H2,1H3,(H,29,31) |

InChI Key |

XGHIRGYFCYAMHA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C2=C1CCC(C2=O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)F |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: The Structure and Synthesis of Exatecan Intermediate 3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Exatecan is a potent, semi-synthetic, water-soluble derivative of camptothecin, a natural product known for its anticancer activity. It functions as a DNA topoisomerase I inhibitor, a critical enzyme in DNA replication and transcription. The complex molecular architecture of Exatecan necessitates a multi-step synthesis, relying on the precise construction of key chiral intermediates. This guide provides an in-depth technical overview of a pivotal building block in the synthesis of Exatecan, designated as Exatecan Intermediate 3. The systematic name for this intermediate is (S)-4-ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione.

This document details the chemical structure, properties, and a comprehensive experimental protocol for the asymmetric synthesis of this compound. Furthermore, it outlines the role of this intermediate in the broader synthetic pathway towards Exatecan. All quantitative data is presented in structured tables, and key transformations are visualized to facilitate a deeper understanding of the synthetic strategy.

Chemical Structure and Properties

This compound is a tricyclic lactone possessing a chiral quaternary center, which is crucial for the biological activity of the final Exatecan molecule.

| Property | Value | Reference |

| Systematic Name | (S)-4-ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione | --INVALID-LINK-- |

| CAS Number | 110351-94-5 | --INVALID-LINK-- |

| Molecular Formula | C₁₃H₁₃NO₅ | --INVALID-LINK-- |

| Molecular Weight | 263.25 g/mol | --INVALID-LINK-- |

| Melting Point | 172-174 °C | --INVALID-LINK-- |

| Optical Rotation | [α]D¹⁵ +115.6° (c=0.5, chloroform) | --INVALID-LINK-- |

| Appearance | Off-white to gray powder | --INVALID-LINK-- |

Asymmetric Synthesis of this compound

A practical asymmetric synthesis of this compound has been developed, commencing from the readily available starting material, citrazinic acid.[1] This multi-step sequence involves the construction of a substituted pyridine ring, followed by the stereoselective formation of the chiral center and subsequent cyclizations to yield the target tricyclic lactone.

The overall synthetic workflow can be visualized as a sequence of key transformations, each contributing to the assembly of the final intermediate.

Experimental Protocols

The following protocols are adapted from the work of Henegar et al. and represent a robust pathway to this compound.[1]

Step 1: Synthesis of 2-Chloro-6-methoxypyridine from Citrazinic Acid

This initial transformation involves a four-step sequence to convert commercially available citrazinic acid into the key pyridine intermediate. The specific reagents and conditions for these steps are detailed in the primary literature.[1]

Step 2: ortho-Directed Metalation and Aldehyde Formation

The 2-chloro-6-methoxypyridine intermediate undergoes a highly regioselective ortho-directed metalation followed by reaction with a formamide to introduce the aldehyde functionality. This reaction is crucial for establishing the substitution pattern on the pyridine ring.

Step 3: Wittig Reaction and Dihydroxylation

The aldehyde is then subjected to a Wittig reaction to extend the carbon chain, followed by a racemic dihydroxylation using osmium tetroxide to introduce the two hydroxyl groups that will ultimately form part of the lactone ring.

Step 4: Enzymatic Resolution

A key step in the asymmetric synthesis is the enzymatic resolution of the racemic diol. A lipase is employed to selectively acylate one enantiomer, allowing for the separation of the desired (S)-diol with high enantiomeric excess (>99% ee).[1]

Step 5: Oxidation and Deprotection

The resolved (S)-diol undergoes a series of high-yielding oxidation and deprotection steps to afford a pyridone derivative, setting the stage for the final cyclization.

Step 6: Final Cyclization to this compound

The pyridone derivative is then converted to this compound through a final cyclization step. A published procedure for a similar final cyclization involves treating a precursor with dichloromethane and 2M sulfuric acid at room temperature.[2]

| Step | Product | Yield (%) | Purity/ee (%) |

| 1-5 | (S)-Diol | Not reported for all steps | >99 ee |

| 6 | This compound | 57 | Not specified |

Note: The yield of 57% is reported for a specific final cyclization step from a precursor and may not represent the overall yield from citrazinic acid.[2]

Role in Exatecan Synthesis

This compound is a crucial component for the construction of the pentacyclic core of Exatecan. It undergoes a Friedländer annulation reaction with a suitably substituted aminotetralone derivative to assemble the final ring system.

This condensation reaction is a powerful method for the synthesis of quinoline and related heterocyclic systems. The reaction between this compound and the aminotetralone derivative, typically carried out in the presence of an acid catalyst at elevated temperatures, directly furnishes the complex, polycyclic core of Exatecan.

Conclusion

This compound is a key chiral building block in the synthesis of the topoisomerase I inhibitor, Exatecan. Its asymmetric synthesis from citrazinic acid provides a reliable route to this essential precursor. The detailed understanding of its structure and the methodologies for its preparation are critical for the efficient and scalable production of Exatecan for further drug development and clinical applications. The experimental protocols and synthetic pathways outlined in this guide offer a comprehensive resource for researchers in the field of medicinal chemistry and oncology drug discovery.

References

The Pivotal Role of Exatecan Intermediate 3 in the Synthesis of a Potent Topoisomerase I Inhibitor

For Immediate Release

This technical guide provides an in-depth analysis of the synthesis of Exatecan, a potent DNA topoisomerase I inhibitor, with a specific focus on the critical role of Exatecan Intermediate 3 . This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It details the chemical identity of this compound, its position in the overall synthetic strategy, and the experimental protocols for the formation of the Exatecan core structure.

Introduction to Exatecan and its Synthesis

Exatecan is a hexacyclic, water-soluble camptothecin analogue with significant antineoplastic activity.[1][2] Its potent inhibition of DNA topoisomerase I makes it a valuable payload for antibody-drug conjugates (ADCs) in targeted cancer therapy.[3][4] The synthesis of Exatecan is a complex multi-step process that relies on the strategic construction of key intermediates. One such crucial building block is this compound.

Unveiling this compound

This compound is the Fmoc-protected precursor to the aminotetralone core of Exatecan. Its chemical identity has been confirmed as (9H-Fluoren-9-yl)methyl (8-amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate .

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Name | (9H-Fluoren-9-yl)methyl (8-amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate | [5] |

| Molecular Formula | C₂₆H₂₃FN₂O₃ | [5] |

| Molecular Weight | 430.47 g/mol | [5] |

| Appearance | Gray to brown solid | [5] |

| Purity (Assay) | 99.7% | [5] |

The presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine at the C-2 position of the tetralone ring is a key strategic element. This allows for the selective unmasking of this amine at a later stage in the synthesis to facilitate the crucial condensation reaction that forms the complete hexacyclic structure of Exatecan.

The Synthetic Pathway to Exatecan: A Convergent Approach

The synthesis of Exatecan typically follows a convergent strategy, where two complex fragments are prepared separately and then joined together in a key final step. The two primary building blocks are:

-

The Aminotetralone Core (derived from this compound): This fragment provides the A, B, and C rings of the Exatecan structure.

-

The Trione Moiety ("EXA-trione"): This component, formally known as (4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione, provides the D and E rings.

The logical workflow for the synthesis of Exatecan, highlighting the role of Intermediate 3, is depicted below.

Caption: Convergent synthetic workflow for Exatecan Mesylate.

Experimental Protocols

The following sections provide detailed methodologies for the key transformations in the synthesis of Exatecan.

Synthesis of the Aminotetralone Precursor ("EXA-aniline")

While direct synthesis of "this compound" is not explicitly detailed in the available literature, the synthesis of its core structure, the aminotetralone, is well-documented. A common route involves the use of a phthalimide protecting group, which is analogous to the role of the Fmoc group in Intermediate 3.

Protocol 1: Preparation of 2-(8-amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)isoindoline-1,3-dione

A detailed, multi-step synthesis starting from 3-fluoro-4-methylaniline is employed, involving acylation, bromination, cross-coupling, and a ring-closing reaction to yield the phthalimide-protected aminotetralone.[3][6]

Protocol 2: Deprotection to Yield "EXA-aniline"

-

Reagents: 2-(8-amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)isoindoline-1,3-dione, aqueous HCl (6 M), acetic acid.[3]

-

Procedure:

-

Charge a reactor with the phthalimide-protected aminotetralone (1 eq), aqueous HCl (12 vol), and acetic acid (6 vol).[3]

-

Purge the reaction vessel with nitrogen.[3]

-

Heat the mixture to reflux for approximately 24 hours, or until full conversion is observed by a suitable analytical method (e.g., HPLC, TLC).[3]

-

Cool the reaction to 15 °C and stir gently for an additional 6 hours to allow for the precipitation of the phthalic acid by-product.[3]

-

Filter the mixture without washing the solid precipitate.[3]

-

Concentrate the filtrate in vacuo to yield the crude "EXA-aniline".[3]

-

Note on the Role of this compound: Had this compound been used, the deprotection step would involve the removal of the Fmoc group. A typical procedure for Fmoc deprotection is treatment with a mild base, such as morpholine in DMF, at room temperature.[3]

Condensation Reaction to Form the Exatecan Core

This is the pivotal step where the two main fragments are joined.

Protocol 3: Condensation of "EXA-aniline" and "EXA-trione"

-

Reagents: "EXA-aniline", (4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione ("EXA-trione"), toluene, o-cresol, pyridinium p-toluenesulfonate (PPTS).[3]

-

Procedure:

-

In a suitable reactor, condense "EXA-aniline" with "EXA-trione" in a solvent system of toluene containing o-cresol.[3]

-

Catalyze the reaction with an acid catalyst, preferably PPTS (0.03 to 0.3 equivalents based on "EXA-aniline").[3]

-

Heat the reaction mixture to a temperature in the range of 90 to 130 °C.[3]

-

Maintain the reaction at this temperature for a sufficient time for the reaction to complete, typically 16 hours or longer.[3]

-

The resulting product is the protected hexacyclic core of Exatecan.

-

Final Deprotection and Salt Formation

The final step involves the removal of any remaining protecting groups and the formation of the mesylate salt to improve solubility and stability.

Protocol 4: Formation of Exatecan Mesylate

-

Reagents: The protected hexacyclic Exatecan core, methanesulfonic acid (MsOH).[3]

-

Procedure:

Quantitative Data

The following table summarizes key quantitative data reported in the synthesis of Exatecan precursors and related reactions.

Table 2: Summary of Quantitative Data for Exatecan Synthesis

| Reaction Step | Reactants | Reagents/Conditions | Yield | Reference |

| Phthalimide-Protected Precursor Formation | 4-(5-acetamido-3-fluoro-2-methylphenyl)-2-(1,3-dioxoisoindolin-2-yl)butanoic acid | Methanesulfonic anhydride, reflux; then methanol | 73% | [3] |

| Amine Deprotection (of a related intermediate) | 5-azido-1-((4-chlorophenyl)sulfonyl)-3,3-dimethylpentan-2-yl exatecan carbamate | Not specified | 57% | [4] |

| PEG-Exatecan Conjugate Formation | Amino-linker-Exa, 4-arm PEG₄₀kDa(CO₂H)₄ | HATU | 77% | [4] |

Signaling Pathways and Mechanism of Action

While not directly related to the synthesis, it is pertinent to understand the mechanism of action of the final product, Exatecan.

Caption: Mechanism of action of Exatecan.

Exatecan exerts its cytotoxic effects by inhibiting DNA topoisomerase I. It stabilizes the covalent complex between the enzyme and DNA, which leads to the accumulation of single-strand breaks. When the DNA replication machinery collides with these stabilized complexes, irreparable double-strand breaks occur, ultimately triggering apoptosis.

Conclusion

This compound, identified as (9H-Fluoren-9-yl)methyl (8-amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate, plays a crucial, albeit synthetically strategic, role in the production of Exatecan. As an Fmoc-protected version of the aminotetralone core, it represents a key building block in the convergent synthesis of this potent anticancer agent. The protection of the C-2 amine is essential for the successful execution of the subsequent condensation reaction with the "EXA-trione" fragment. Understanding the synthesis and strategic use of such intermediates is paramount for the efficient and scalable production of Exatecan for its promising applications in oncology, particularly in the development of next-generation antibody-drug conjugates.

References

- 1. Synthesis of 3-Hydroxy-9H-fluorene-2-carboxylates via Michael Reaction, Robinson Annulation, and Aromatization [mdpi.com]

- 2. WO1997041093A1 - Methods for the synthesis of fmoc protected amines - Google Patents [patents.google.com]

- 3. WO2025024697A1 - Intermediates for synthesizing exatecan mesylate - Google Patents [patents.google.com]

- 4. A Very Long-acting Exatecan and Its Synergism with DNA Damage Response Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. WO2022000868A1 - Intermediate for synthesizing camptothecin derivative, preparation method therefor, and use thereof - Google Patents [patents.google.com]

In-depth Technical Guide to Exatecan Intermediate 3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Exatecan Intermediate 3, a key building block in the synthesis of the potent topoisomerase I inhibitor, Exatecan. This document details its chemical identifiers, physical properties, a detailed experimental protocol for its synthesis, and its role in the broader synthesis pathway of Exatecan.

Core Identifiers and Properties

This compound is chemically known as (4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione. It is a crucial tricyclic lactone used in the construction of the pentacyclic core of Exatecan and its analogs.[1][2]

| Identifier | Value | Source |

| CAS Number | 110351-94-5 | [2][3] |

| IUPAC Name | (4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione | [3][4] |

| Molecular Formula | C₁₃H₁₃NO₅ | [4][5] |

| Molecular Weight | 263.25 g/mol | [5] |

| Appearance | Pale-yellow to Yellow-brown Solid | [3] |

| Melting Point | 172-174 °C | [1] |

| Optical Rotation | [α]D¹⁵ +115.6° (c=0.5, chloroform) | [1] |

| Solubility | Soluble in DMSO | |

| Storage | Refrigerator (2-8 °C) | [5] |

Synthesis of this compound

The synthesis of this compound involves the acid-catalyzed hydrolysis of a pyranoindolizine acetal precursor.

Experimental Protocol

Synthesis of (S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione

This procedure outlines the hydrolysis of the precursor acetal to yield the target trione.

Materials:

-

Precursor Compound (pyranoindolizine acetal)

-

Dichloromethane (CH₂Cl₂)

-

2M Sulfuric Acid (H₂SO₄)

-

Saturated Brine Solution

-

Isopropanol

Procedure:

-

To a solution of the precursor compound (4.3 g, 100 mmol) in dichloromethane (200 ml), add 2M sulfuric acid (200 ml).[1]

-

Stir the mixture vigorously at room temperature for 2 hours.[1]

-

After the reaction is complete, separate the organic layer.

-

Wash the organic layer with a saturated brine solution.

-

Dry the organic layer and recover the dichloromethane to dryness.[1]

-

Recrystallize the crude product from isopropanol to yield (S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione (1.5 g, 57% yield) as a solid.[1]

Role in Exatecan Synthesis

This compound serves as a critical electrophilic component in the convergent synthesis of Exatecan. It undergoes condensation with an aniline derivative (EXA-aniline) to form the core pentacyclic structure of the final drug molecule.[6]

Synthesis Pathway of Exatecan

The following diagram illustrates the key steps in the synthesis of Exatecan, highlighting the role of Intermediate 3.

Caption: Convergent synthesis of Exatecan.

References

- 1. (S)-4-Ethyl-4-hydroxy-7,8-dihydro-1h-pyrano[3,4-f]indolizine-3,6,10(4h)-trione | 110351-94-5 [chemicalbook.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. (S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione | 110351-94-5 [sigmaaldrich.com]

- 4. (4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano(3,4-f)indolizine-3,6,10(4H)-trione | C13H13NO5 | CID 10220900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione | 110351-94-5 | FE23128 [biosynth.com]

- 6. WO2025024697A1 - Intermediates for synthesizing exatecan mesylate - Google Patents [patents.google.com]

Exatecan Intermediate 3: A Technical Overview for Drug Development Professionals

For researchers, scientists, and professionals in drug development, a thorough understanding of key intermediates in the synthesis of potent anti-cancer agents is paramount. This document provides a detailed technical guide on Exatecan Intermediate 3, a crucial component in the manufacturing pathway of Exatecan, a powerful topoisomerase I inhibitor.

Quantitative Data Summary

The physical and chemical properties of this compound are summarized in the table below, providing a clear reference for researchers.

| Property | Value |

| Molecular Weight | 430.47 g/mol |

| Molecular Formula | C₂₆H₂₃FN₂O₃ |

The Role of this compound in Synthesis

Mechanism of Action: Exatecan as a Topoisomerase I Inhibitor

Exatecan exerts its potent anti-tumor activity by inhibiting DNA topoisomerase I. This enzyme is crucial for relieving torsional stress in DNA during replication and transcription. The signaling pathway of Exatecan's mechanism of action is depicted below.

Caption: Mechanism of Exatecan as a Topoisomerase I inhibitor.

The process begins with Topoisomerase I binding to DNA to relieve supercoiling, creating a transient single-strand break known as the cleavable complex. Exatecan then intercalates into this complex, stabilizing it and preventing the re-ligation of the DNA strand. When a replication fork encounters this stabilized cleavable complex, it leads to the formation of a cytotoxic double-strand break. The accumulation of these double-strand breaks triggers the apoptotic cascade, ultimately resulting in cancer cell death.

An In-depth Technical Guide on the Solubility Profile of Exatecan Intermediate 3

For Researchers, Scientists, and Drug Development Professionals

Abstract: Exatecan Intermediate 3 is a crucial component in the synthesis of Exatecan, a potent DNA topoisomerase I inhibitor utilized in cancer research and the development of Antibody-Drug Conjugates (ADCs).[1][2][3] Understanding the solubility profile of this intermediate is critical for optimizing reaction conditions, purification processes, and formulation development. This guide provides a comprehensive overview of the available information on this compound, details a generalized experimental protocol for determining its solubility, and illustrates its role in the synthesis and mechanism of action of Exatecan.

Introduction to this compound

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in various organic and aqueous solutions at different pH values has not been publicly disclosed. The solubility of the final active pharmaceutical ingredient, Exatecan Mesylate, has been reported in solvents such as DMSO and water, but this information is not directly transferable to its intermediate.[5] Researchers are advised to determine the solubility profile experimentally. The following sections provide a detailed protocol for this purpose.

Table 1: Solubility Profile of this compound

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Method |

| Data Not Available | |||

This table is intended to be populated with experimental data. A generalized protocol for obtaining such data is provided in Section 3.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of a pharmaceutical intermediate like this compound, based on the widely accepted shake-flask method, which is considered a reliable technique for compounds with low solubility.[6][7][8]

3.1. Materials and Equipment

-

This compound

-

A selection of organic solvents (e.g., DMSO, DMF, ethanol, methanol, acetonitrile, acetone)

-

Aqueous buffers at various pH values (e.g., pH 1.2, 4.5, 6.8, 7.4, 9.0)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm or 0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

3.2. Procedure

-

Preparation of Solutions: Prepare a series of aqueous buffers covering a physiologically relevant pH range.

-

Sample Preparation: Accurately weigh an excess amount of this compound into separate vials for each solvent and buffer to be tested. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining.

-

Equilibration: Add a precise volume of the selected solvent or buffer to each vial. Cap the vials tightly and place them in a constant temperature shaker or water bath, typically set at 25°C and/or 37°C.[7] Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.[7]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle. Alternatively, centrifuge the samples to facilitate the separation of the solid and liquid phases.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

Dilution: Accurately dilute the filtered solution with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted samples using a validated HPLC method. A calibration curve should be prepared using standards of known concentrations.

-

Data Analysis: Calculate the solubility in mg/mL or other appropriate units by back-calculating from the diluted sample concentration. The experiment should be performed in triplicate for each solvent and pH condition to ensure accuracy and precision.[7]

Visualization of Synthesis and Mechanism of Action

While a specific signaling pathway for this compound is not applicable as it is a synthetic precursor, its importance lies in its role in the synthesis of the active drug, Exatecan. The following diagrams illustrate the general workflow for solubility determination and the synthetic pathway leading to Exatecan and its subsequent mechanism of action.

Caption: Workflow for determining the solubility of this compound.

Caption: From intermediate to cellular action of Exatecan.

Conclusion

While direct solubility data for this compound is not currently available in the public domain, its critical role in the synthesis of the potent anticancer agent Exatecan necessitates a thorough understanding of its physicochemical properties. The experimental protocol detailed in this guide provides a robust framework for researchers to determine the solubility profile of this key intermediate. Such data is invaluable for the optimization of synthetic routes, purification strategies, and the overall efficiency of drug development processes involving Exatecan and its derivatives. The provided diagrams offer a clear visualization of the experimental workflow and the broader context of Exatecan's synthesis and mechanism of action.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Exatecan Intermediate 3_TargetMol [targetmol.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

- 7. who.int [who.int]

- 8. researchgate.net [researchgate.net]

The Evolving Synthesis of Exatecan: A Technical Guide to its Core Intermediates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Exatecan (DX-8951), a potent hexacyclic analogue of camptothecin, has emerged as a critical component in next-generation cancer therapeutics, most notably as the cytotoxic payload in antibody-drug conjugates (ADCs).[1][2][3][4] Its enhanced aqueous solubility and potent topoisomerase I inhibitory activity, surpassing that of earlier camptothecin derivatives like topotecan and irinotecan, have driven significant research into its synthesis.[1][5][6] This technical guide provides an in-depth exploration of the discovery and historical evolution of Exatecan's synthesis, with a focus on its key intermediates. We will detail the experimental protocols for pivotal reactions, present quantitative data in a comparative format, and visualize the synthetic pathways to offer a comprehensive resource for professionals in drug development and chemical research.

From Natural Product to Potent Analog: A Brief History

The journey to Exatecan begins with the discovery of camptothecin in 1966 by M. E. Wall and M. C. Wani from the bark of the Chinese tree Camptotheca acuminata.[7][8] While a potent anti-tumor agent, camptothecin's clinical development was hampered by poor water solubility and significant toxicity.[7][8] This led to the development of numerous semi-synthetic analogs to improve its pharmacological profile.[7][9][10] Exatecan (DX-8951f in its mesylate salt form) was synthesized as a water-soluble, non-prodrug analog with the aim of increasing efficacy and reducing toxicity.[5][11][12] It demonstrated significantly greater potency in vitro against various human tumor cell lines compared to SN-38 (the active metabolite of irinotecan) and topotecan.[6][13]

The mechanism of action for Exatecan, like other camptothecins, involves the inhibition of topoisomerase I, a nuclear enzyme critical for DNA replication and transcription.[8][12] By stabilizing the covalent complex between topoisomerase I and DNA, Exatecan leads to the accumulation of single-strand breaks, which ultimately results in lethal double-strand breaks during DNA replication, triggering apoptosis in cancer cells.[8]

The Synthetic Evolution: Pathways and Key Intermediates

The synthesis of Exatecan has undergone significant evolution, moving from linear, multi-step processes to more efficient, convergent, and scalable routes. This progression has been crucial for its application in ADCs, which require a reliable supply of the payload.

Early Synthetic Approaches

Early syntheses of Exatecan established the core chemical transformations required to construct its complex hexacyclic framework. A common strategy involved the Friedel-Crafts acylation of 2-fluorotoluene with succinic anhydride as a key starting point.[1] This was followed by a series of reductions, nitration, cyclization, and functional group manipulations to build the necessary precursors for the final condensation step.[1]

A widely documented pathway commences with 3-fluoro-4-methylaniline, which undergoes acylation, bromination, and a cross-coupling reaction to yield a key precursor to "Exatecan Intermediate 2".[7][13]

Key Intermediate: Exatecan Intermediate 2

Exatecan Intermediate 2 (CAS: 182182-31-6) is a critical building block in several synthetic routes to Exatecan.[7] Its synthesis has been a focal point for optimization.

Synthesis of Exatecan Intermediate 2 (via Acylation-Bromination-Cross-Coupling)

A traditional and well-documented method for synthesizing Exatecan Intermediate 2 begins with 3-fluoro-4-methylaniline.[7][13] The process involves three main transformations:

-

Acylation: The starting aniline is acetylated to protect the amino group.

-

Bromination: A bromine atom is introduced to the aromatic ring.

-

Cross-Coupling: A palladium-catalyzed Suzuki-Miyaura cross-coupling reaction introduces the isoindoline-1,3-dione moiety, which is a precursor to a portion of the final ring system.[7]

The resulting compound then undergoes an acid-mediated rearrangement to form Exatecan Intermediate 2.[7]

Experimental Protocol: Synthesis of Exatecan Intermediate 2

-

Step 1: Acylation of 3-Fluoro-4-methylaniline

-

Reagents: 3-Fluoro-4-methylaniline, acetic anhydride, pyridine.

-

Procedure: 3-Fluoro-4-methylaniline is reacted with acetic anhydride (1.5–2.5 molar equivalents) in the presence of a base such as pyridine. The reaction is typically stirred at 15–30°C for 1–2 hours.

-

Yield: This step generally achieves over 95% conversion to the acetylated product.[7]

-

-

Step 2: Bromination of the Acetylated Intermediate

-

Reagents: Acetylated intermediate, N-bromosuccinimide (NBS), dichloromethane, acetic acid.

-

Procedure: The product from Step 1 is dissolved in a mixed solvent system of dichloromethane and acetic acid. N-bromosuccinimide (1 molar equivalent) is added, and the reaction is maintained at a temperature between 5–35°C to yield the monobrominated product.[7]

-

-

Step 3: Palladium-Catalyzed Cross-Coupling and Rearrangement

-

Reagents: Monobrominated intermediate, isoindoline-1,3-dione derivative, Pd(PPh₃)₄, tetrahydrofuran (THF), HCl in methanol.

-

Procedure: The brominated compound undergoes a Suzuki-Miyaura cross-coupling reaction with a suitable isoindoline-1,3-dione boronic acid or ester derivative. The reaction is catalyzed by a palladium catalyst, such as Pd(PPh₃)₄ (5–10 mol%), in a solvent like THF at 60–80°C for 6–8 hours. The resulting product is then treated with an acid, for instance, HCl in methanol, to facilitate a rearrangement, yielding Exatecan Intermediate 2 hydrochloride.[7]

-

Modern, Scalable Synthetic Routes

More recent advancements in Exatecan synthesis, particularly those detailed in patent literature, focus on improving efficiency, scalability, and reducing the reliance on chromatographic purification. These modern routes are often convergent, meaning different fragments of the molecule are synthesized separately and then combined in the later stages.

A recent patent application (WO2025024697A1) outlines a convergent synthesis that avoids column chromatography.[14] This process involves the preparation of two key fragments: "EXA-aniline" and "EXA-trione".[14]

-

EXA-aniline fragment: The synthesis of this fragment involves the reaction of N-(3-fluoro-5-iodo-4-methylphenyl)acetamide with an indium intermediate derived from 2-(2-oxotetrahydrofuran-3-yl)isoindoline-1,3-dione.[14]

-

EXA-trione fragment: This is a known intermediate in camptothecin synthesis.[1]

-

Final Condensation: EXA-aniline is condensed with EXA-trione in toluene with an acid catalyst (e.g., pyridinium p-toluenesulfonate) at elevated temperatures (90-130°C) for an extended period (typically 16 hours or more).[14] The resulting product is then deprotected using methanesulfonic acid to yield Exatecan mesylate.[14]

Another patented method (WO2022000868A1) also starts with 3-fluoro-4-methylaniline and proceeds through an "Intermediate A" to an "Intermediate B".[13] This route boasts a high total yield of 54% over four steps to Intermediate B.[13] Exatecan mesylate is then obtained from Intermediate B in a subsequent four-step process with a yield of 27.8%.[13]

Quantitative Data Summary

The following tables summarize the reported yields for various synthetic routes and intermediates of Exatecan. This data is compiled from multiple sources and provides a comparative overview of the efficiency of different synthetic strategies.

Table 1: Overall Yields of Exatecan and Key Intermediates for Different Synthetic Routes

| Starting Material | Key Intermediate | Final Product | Overall Yield | Reference |

| 3-Fluoro-4-methylaniline | Intermediate B | Exatecan Mesylate | ~15% (calculated) | [13] |

| 3-Fluoro-4-methylaniline | Exatecan Int. 2 (HCl) | - | 27.8% (over 4 steps) | [7] |

| 3-Fluoro-4-methylaniline | Exatecan Int. 2 (HCl) | - | 12.2% | [7] |

| 2-Fluoro-1-methyl-4-nitrobenzene | N-(5-bromo-3-fluoro-2-methylphenyl)acetamide (310) | - | 37% (over 3 steps) | [15] |

Table 2: Step-wise Yields and Purity for Selected Intermediates

| Intermediate | Synthetic Step | Yield | Purity | Analytical Method | Reference |

| Acetylated 3-fluoro-4-methylaniline | Acylation | >95% conversion | - | - | [7] |

| Exatecan Intermediate 2 | Overall (from 3-fluoro-4-methylaniline) | 27.8% | >99% | - | [7] |

| Intermediate B | Overall (from 3-fluoro-4-methylaniline) | 54% | - | - | [13] |

| Exatecan Mesylate | From Intermediate B | 27.8% | - | - | [13] |

| 6-(Boc-amino)hexyl exatecan carbamate | Carbamate formation | Quantitative | 99% | HPLC | [11] |

| 5-azido-1-((4-chlorophenyl)sulfonyl)-3,3-dimethylpentan-2-yl exatecan carbamate | Carbamate formation | - | 96% | HPLC | [11] |

Table 3: Spectroscopic and Physicochemical Data for Exatecan Intermediate 2

| Property | Value | Reference |

| CAS Number | 182182-31-6 | [7] |

| Molecular Formula | C₁₃H₁₅FN₂O₂·HCl | [7] |

| Molecular Weight | 286.73 g/mol | [7] |

| ¹H NMR (DMSO-d₆) | δ 8.21 (s, 1H, NH) | [7] |

| LC-MS (m/z) | [M+H]⁺ Calculated: 250.27, Observed: 250.29 | [7] |

| Solubility in DMSO | 100 mg/mL | [7] |

Visualizing the Synthesis: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key synthetic pathways and logical relationships in the synthesis of Exatecan and its intermediates.

Conclusion

The synthesis of Exatecan and its intermediates has been a dynamic field of research, driven by the compound's significant potential in oncology. From its origins as a second-generation camptothecin analog, the synthetic strategies have matured from lengthy, linear sequences to highly optimized, convergent routes suitable for large-scale production. The development of robust syntheses for key intermediates like Exatecan Intermediate 2 and the novel fragments disclosed in recent patents has been instrumental in this progress. This evolution has not only made Exatecan more accessible for clinical research but has also solidified its role as a cornerstone of modern ADC technology. The detailed methodologies and comparative data presented in this guide are intended to serve as a valuable resource for scientists and researchers working to further innovate in this critical area of cancer therapy.

References

- 1. WO2022236136A1 - Exatecan derivatives and antibody-drug conjugates thereof - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Exatecan Intermediate 2 (hydrochloride) | Benchchem [benchchem.com]

- 8. Synthesis and Evaluation of Camptothecin Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 10. Portico [access.portico.org]

- 11. A Very Long-acting Exatecan and Its Synergism with DNA Damage Response Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. WO2022000868A1 - Intermediate for synthesizing camptothecin derivative, preparation method therefor, and use thereof - Google Patents [patents.google.com]

- 14. WO2025024697A1 - Intermediates for synthesizing exatecan mesylate - Google Patents [patents.google.com]

- 15. How to synthesize Trastuzumab Deruxtecan?_Chemicalbook [chemicalbook.com]

A Technical Guide to the Synthesis of Exatecan from Intermediate 3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of Exatecan, a potent topoisomerase I inhibitor, from a key precursor, designated as Intermediate 3. The synthesis involves a critical final step of constructing the hexacyclic core of Exatecan through a Friedländer annulation reaction. This document outlines the experimental protocol for this conversion, presents the available data on reaction components, and illustrates the synthetic pathway.

Introduction

Exatecan (DX-8951f) is a water-soluble derivative of camptothecin with significant antitumor activity. Its synthesis is a key area of research in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. A crucial step in the convergent synthesis of Exatecan is the condensation of two advanced intermediates to form the characteristic hexacyclic ring system. This guide focuses on the reaction of Intermediate 3, a tricyclic compound, with an aminotetralone derivative to yield Exatecan.

Reactants and Key Intermediates

The synthesis of Exatecan from Intermediate 3 involves the reaction of two primary components. The structures and roles of these molecules are detailed below.

| Compound Name | Synonyms | Chemical Structure | Role in Reaction |

| Intermediate 3 | (4S)-4-ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione; EXA-trione | [Image of the chemical structure of (4S)-4-ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione] | The tricyclic core providing the E-ring of Exatecan. |

| EXA-aniline | 1-Amino-5-fluoro-4-methyl-naphthalen-2(1H)-one | [Image of the chemical structure of 1-Amino-5-fluoro-4-methyl-naphthalen-2(1H)-one] | The aminotetralone derivative that undergoes condensation with Intermediate 3. |

| Exatecan | (1S,9S)-1-Amino-9-ethyl-5-fluoro-1,2,3,9,12,15-hexahydro-9-hydroxy-4-methyl-10H,13H-benzo[de]pyrano[3',4':6,7]indolizino[1,2-b]quinoline-10,13-dione | [Image of the chemical structure of Exatecan] | The final hexacyclic product. |

Experimental Protocol: Friedländer Annulation for Exatecan Synthesis

The formation of Exatecan from Intermediate 3 and EXA-aniline is achieved through a Friedländer annulation, a classic method for quinoline synthesis. The following protocol is based on synthetic routes described in patent literature[1].

Reaction: Condensation of (4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione (Intermediate 3/EXA-trione) with EXA-aniline.

Reagents and Solvents:

-

(4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione (Intermediate 3)

-

EXA-aniline

-

Toluene (solvent)

-

o-Cresol (solvent/catalyst)

-

Pyridinium p-toluenesulfonate (PPTS) (acid catalyst)

-

Methanesulfonic acid (for subsequent deprotection and salt formation)

Procedure:

-

To a suitable reaction vessel, charge EXA-aniline and (4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione (Intermediate 3).

-

Add toluene and o-cresol as solvents.

-

Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS). The amount of catalyst typically ranges from 0.03 to 0.3 equivalents based on the amount of EXA-aniline[1].

-

Heat the reaction mixture to a temperature in the range of 90 to 130 °C[1].

-

Maintain the reaction at this temperature for a sufficient time to ensure completion, typically 16 hours or longer[1].

-

Upon completion, the resulting compound is the protected form of Exatecan.

-

The protected compound is then deprotected using methanesulfonic acid to yield Exatecan mesylate[1].

Note on Yield: While the patent literature describes this synthetic route as efficient, a specific percentage yield for this condensation step is not explicitly provided. The overall process is part of an improved, scalable synthesis of Exatecan mesylate[1].

Visualization of the Synthetic Pathway

The following diagrams illustrate the key transformation in the synthesis of Exatecan from Intermediate 3.

Caption: Reaction scheme for the synthesis of Exatecan.

Logical Workflow of the Synthesis

The overall process can be visualized as a convergent synthesis strategy, where two key intermediates are prepared separately and then combined in a final condensation step.

Caption: Convergent synthesis workflow for Exatecan.

Conclusion

The synthesis of Exatecan from Intermediate 3 via a Friedländer annulation represents a key step in the production of this important anticancer agent. While precise, publicly available data on the theoretical yield of this specific transformation is limited, the described protocol provides a solid foundation for researchers and drug development professionals working on the synthesis of Exatecan and its analogues. The convergent approach allows for the efficient construction of the complex hexacyclic core, enabling further development and application of Exatecan in innovative cancer therapies.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Exatecan Intermediate 3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Exatecan is a potent, semi-synthetic, water-soluble derivative of camptothecin that functions as a topoisomerase I inhibitor.[1][2] It has demonstrated significant antineoplastic activity and is a critical component in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. A key building block in the synthesis of Exatecan is Exatecan Intermediate 3 , chemically identified as (S)-4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione . This document provides a detailed protocol for the asymmetric synthesis of this crucial intermediate, based on established scientific literature.

Chemical Properties

| Property | Value |

| Chemical Name | (S)-4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione |

| CAS Number | 110351-94-5 |

| Molecular Formula | C₁₃H₁₃NO₅ |

| Molecular Weight | 263.25 g/mol |

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Experimental Protocol

This protocol details a practical asymmetric synthesis of (S)-4-ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione, a key intermediate for Exatecan.[3]

Materials and Reagents

-

Citrazinic acid

-

2-chloro-6-methoxypyridine

-

Formamide

-

Dichloromethane

-

2M Sulfuric acid

-

Isopropanol

-

Other necessary solvents and reagents as described in the cited literature.[3]

Synthesis Procedure

Step 1: Preparation of 2-chloro-6-methoxypyridine (Compound 5)

Commercially available citrazinic acid is converted in four steps into 2-chloro-6-methoxypyridine (Compound 5). The specific details of these four steps are outlined in the supporting information of the cited journal article.

Step 2: Preparation of 2,3,4,6-substituted pyridine aldehyde (Compound 6)

An ortho-directed metalation of 2-chloro-6-methoxypyridine (Compound 5) is performed, followed by a reaction with a formamide. This sequence yields the aldehyde with the required 2,3,4,6-substituted pyridine structure (Compound 6) with high regioselectivity.

Step 3: Subsequent Conversion to the Tricyclic Lactone (this compound)

The substituted pyridine aldehyde (Compound 6) is then carried through a series of further synthetic transformations to yield the final product. A key final step involves the hydrolysis and cyclization of an advanced intermediate (referred to as Compound 4 in the source literature).

Final Step: Hydrolysis and Recrystallization

-

Dissolve the precursor (Compound 4, 4.3 g, 100 mmol) in 200 ml of dichloromethane.

-

Add 200 ml of 2M sulfuric acid.

-

Stir the mixture at room temperature for 2 hours.

-

Separate the organic layer, wash it with saturated brine, and then dry the organic phase.

-

Recover the dichloromethane by evaporation to dryness.

-

Recrystallize the resulting solid from isopropanol to obtain (S)-4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione (this compound).

Expected Yield and Purity

-

Yield: Approximately 1.5 g (57%).

-

Melting Point: 172-174°C.

-

Optical Rotation: [α]D15 +115.6° (c=0.5, chloroform).

-

Purity should be confirmed by analytical methods such as HPLC, NMR, and mass spectrometry.

Mechanism of Action of Exatecan

While this document focuses on the synthesis of an intermediate, it is crucial for researchers to understand the biological context of the final product, Exatecan. Exatecan is a topoisomerase I inhibitor. Topoisomerase I is an enzyme essential for relaxing DNA supercoils during replication and transcription. Exatecan stabilizes the covalent complex between topoisomerase I and DNA, which leads to DNA strand breaks, inhibition of DNA replication, and ultimately, apoptotic cell death.[1][4]

The following diagram illustrates the mechanism of action of Exatecan.

Caption: Mechanism of action of Exatecan as a topoisomerase I inhibitor.

Conclusion

The synthesis of this compound is a critical step in the overall production of the potent anticancer agent Exatecan. The provided protocol, based on a practical and asymmetric synthesis route, offers a reliable method for obtaining this key building block. Understanding the synthetic pathway and the mechanism of action of the final compound is essential for researchers in the field of oncology and drug development.

References

Synthesis of Exatecan Intermediate 3: A Detailed Experimental Protocol

Exatecan Intermediate 3, identified as (4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione, is a crucial building block in the synthesis of Exatecan, a potent topoisomerase I inhibitor utilized in cancer research and for the development of antibody-drug conjugates (ADCs). This document provides a detailed experimental procedure for the synthesis of this key intermediate, based on established chemical literature.

Experimental Protocol

The synthesis of this compound can be achieved through a multi-step process starting from commercially available materials. One documented method involves the hydrolysis of a precursor compound.

Reaction Scheme:

A precursor, referred to as "Compound (Formula 4)" in some literature, is hydrolyzed under acidic conditions to yield this compound (also known as S-tricyclic lactone). While the exact structure of "Compound (Formula 4)" is not consistently detailed across all public sources, the procedure for its conversion is available.

Procedure:

-

Reaction Setup: In a suitable reaction vessel, combine 4.3 g (100 mmol) of the starting material, "Compound (Formula 4)," with 200 mL of dichloromethane and 200 mL of 2M sulfuric acid.

-

Reaction: Stir the biphasic mixture vigorously at room temperature for 2 hours.

-

Work-up: After the reaction is complete, transfer the mixture to a separatory funnel and separate the organic layer.

-

Washing: Wash the organic layer with saturated brine (a solution of sodium chloride in water).

-

Drying: Dry the organic layer over a suitable drying agent, such as anhydrous sodium sulfate or magnesium sulfate, and then filter to remove the drying agent.

-

Solvent Removal: Concentrate the organic solution by removing the dichloromethane under reduced pressure using a rotary evaporator.

-

Purification: Recrystallize the resulting crude product from isopropanol to obtain the pure S-tricyclic lactone (this compound).

Quantitative Data

The following table summarizes the quantitative data obtained from the described experimental procedure.

| Parameter | Value |

| Starting Material ("Compound 4") | 4.3 g (100 mmol) |

| Product (this compound) | 1.5 g |

| Yield | 57% |

| Melting Point | 172-174 °C |

| Specific Rotation [α]D15 | +115.6° (c=0.5, chloroform) |

Experimental Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Synthesis of Exatecan Intermediate 3: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Exatecan, a potent hexacyclic analogue of camptothecin, is a critical component in the development of next-generation antibody-drug conjugates (ADCs) for targeted cancer therapy. Its efficacy stems from the inhibition of DNA topoisomerase I, a crucial enzyme in DNA replication and transcription. The synthesis of Exatecan involves a key chiral intermediate, (S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione, commonly referred to as Exatecan Intermediate 3. This document provides detailed application notes and experimental protocols for the synthesis of this vital intermediate.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | (S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione | Sigma-Aldrich |

| CAS Number | 110351-94-5 | [1][2][3] |

| Molecular Formula | C₁₃H₁₃NO₅ | [1][2] |

| Molecular Weight | 263.25 g/mol | [1][2] |

| Appearance | Pale-yellow to Yellow-brown Solid | Sigma-Aldrich |

| Melting Point | 172-174 °C | [4] |

| Optical Rotation | [α]D¹⁵ +115.6° (c=0.5, chloroform) | [4] |

| Purity | >95% | Sigma-Aldrich |

Table 2: Summary of a Synthetic Route for this compound

| Step | Starting Material | Reagents and Conditions | Product | Yield |

| 1 | Compound (Formula 4) | Dichloromethane, 2M Sulfuric Acid, Room Temperature, 2 hours | (S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione | 57% |

| 2 | Crude Product | Isopropanol | Recrystallized Product | - |

Experimental Protocols

Two primary synthetic routes for this compound are described in the literature. The first is a direct conversion from a precursor, and the second is a more detailed asymmetric synthesis.

Protocol 1: Synthesis from a Precursor Compound

This protocol outlines the synthesis of this compound from a precursor referred to as "Compound (Formula 4)".[4]

Materials:

-

Compound (Formula 4) (4.3 g, 100 mmol)

-

Dichloromethane (200 ml)

-

2M Sulfuric Acid (200 ml)

-

Saturated Brine Solution

-

Isopropanol

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

-

Standard laboratory glassware

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

In a suitable reaction vessel, dissolve 4.3 g (100 mmol) of Compound (Formula 4) in 200 ml of dichloromethane.

-

Add 200 ml of 2M sulfuric acid to the solution.

-

Stir the biphasic mixture vigorously at room temperature for 2 hours.

-

After 2 hours, transfer the mixture to a separatory funnel and allow the layers to separate.

-

Separate the organic layer.

-

Wash the organic layer with saturated brine solution.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent.

-

Remove the dichloromethane under reduced pressure using a rotary evaporator to yield the crude product.

-

Recrystallize the crude product from isopropanol to obtain 1.5 g of pure (S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione (this compound).

Expected Yield: 57%

Protocol 2: Asymmetric Synthesis from Citrazinic Acid

This protocol details a practical asymmetric synthesis of this compound, starting from commercially available citrazinic acid. This multi-step synthesis provides high stereoselectivity.

Workflow Diagram:

Caption: Asymmetric synthesis workflow for this compound.

Detailed Steps:

The synthesis involves the conversion of citrazinic acid to a 2-chloro-6-methoxypyridine derivative in four steps. A subsequent ortho-directed metalation followed by reaction with a formamide produces a highly substituted pyridine aldehyde with high regioselectivity. This intermediate is then further transformed to yield the final product, this compound. The detailed experimental procedures for each of these steps require access to the specific supporting information of the cited literature, which is not fully available in the search results.

Mechanism of Action of Exatecan

Exatecan functions as a potent inhibitor of DNA topoisomerase I. This enzyme is responsible for relaxing supercoiled DNA during replication and transcription by creating transient single-strand breaks.

Signaling Pathway Diagram:

Caption: Mechanism of Exatecan as a DNA Topoisomerase I inhibitor.

Exatecan binds to the Topoisomerase I-DNA cleavable complex, stabilizing it and preventing the religation of the DNA strand. This leads to the accumulation of single-strand breaks. When a replication fork encounters this stabilized ternary complex, it results in the formation of irreversible DNA double-strand breaks, ultimately triggering apoptosis and cell death.

References

- 1. (S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione 98% | CAS: 110351-94-5 | AChemBlock [achemblock.com]

- 2. (4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione | 110351-94-5 | FE23128 [biosynth.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. (S)-4-Ethyl-4-hydroxy-7,8-dihydro-1h-pyrano[3,4-f]indolizine-3,6,10(4h)-trione | 110351-94-5 [chemicalbook.com]

Application Note: Purification of Exatecan Intermediates by Column Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction

Exatecan is a potent, semi-synthetic, water-soluble derivative of camptothecin that acts as a DNA topoisomerase I inhibitor.[1][2] It is a key component in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. The synthesis of Exatecan involves a multi-step process that generates several intermediates. The purity of these intermediates is paramount to ensure the successful synthesis of the final active pharmaceutical ingredient (API) with high yield and desired pharmacological activity. This application note provides a detailed protocol for the purification of Exatecan intermediates, with a focus on "Exatecan Intermediate 3," using column chromatography, a fundamental technique for the separation of chemical compounds.

Principle of Column Chromatography

Column chromatography is a preparative technique used to separate compounds based on their differential partitioning between a stationary phase and a mobile phase.[3]

-

Normal-Phase Chromatography: This method employs a polar stationary phase (typically silica gel) and a non-polar to moderately polar mobile phase. Non-polar compounds have a lower affinity for the stationary phase and elute first, while polar compounds are retained longer.[4][5]

-

Reversed-Phase Chromatography: In this technique, a non-polar stationary phase (e.g., C18-modified silica) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures). Polar compounds elute first, as they have a higher affinity for the mobile phase, while non-polar compounds are retained more strongly.[6]

The choice between these two methods depends on the polarity of the target intermediate. For the purpose of this guide, we will address both scenarios.

General Workflow for Purification

The overall workflow for the purification of an Exatecan intermediate is depicted below.

Caption: Workflow for the purification of Exatecan intermediates.

Materials and Equipment

-

Glassware: Chromatography column, round-bottom flasks, Erlenmeyer flasks, beakers, graduated cylinders, Pasteur pipettes.

-

Stationary Phase: Silica gel (for normal-phase), C18-bonded silica (for reversed-phase).

-

Mobile Phase: HPLC-grade solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetonitrile, water).

-

Analytical Equipment: Thin-layer chromatography (TLC) plates (silica gel), UV lamp, TLC developing chamber, NMR spectrometer, mass spectrometer, HPLC system.

-

Other: Cotton or glass wool, sand, rotary evaporator, clamps, and stands.

Experimental Protocols

Protocol 1: Analytical Thin-Layer Chromatography (TLC) for Method Development

Before performing column chromatography, it is essential to determine the optimal solvent system using TLC.[7][8][9][10][11]

-

Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or methanol).

-

Spotting: Using a capillary tube, spot the dissolved sample onto the baseline of a TLC plate.

-

Development: Place the TLC plate in a developing chamber containing a shallow pool of the chosen mobile phase. Allow the solvent to ascend the plate.

-

Visualization: After the solvent front nears the top of the plate, remove it and visualize the separated spots under a UV lamp.

-

Analysis: The ideal mobile phase will provide good separation between the target intermediate and impurities, with a retention factor (Rf) for the target compound of approximately 0.2-0.4.

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 TLC plate |

| Mobile Phase (starting point) | Hexane:Ethyl Acetate (9:1, 8:2, 7:3, etc.) or Dichloromethane:Methanol (9.9:0.1, 9.8:0.2, etc.) |

| Visualization | UV light (254 nm and/or 365 nm) |

| Target Rf | 0.2 - 0.4 |

Protocol 2: Preparative Normal-Phase Column Chromatography

This protocol is suitable for intermediates that are less polar than the impurities.

-

Column Preparation:

-

Securely clamp a chromatography column in a vertical position.

-

Insert a small plug of cotton or glass wool at the bottom of the column.

-

Add a thin layer of sand.

-

Prepare a slurry of silica gel in the initial, least polar mobile phase.

-

Pour the slurry into the column, allowing the solvent to drain while continuously tapping the column to ensure even packing.

-

Add a layer of sand on top of the packed silica gel.

-

-

Sample Loading:

-

Dissolve the crude intermediate in a minimal amount of the mobile phase or a slightly more polar solvent.

-

Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

-

-

Elution:

-

Carefully add the mobile phase to the top of the column.

-

Begin collecting fractions as the solvent elutes from the bottom.

-

Gradually increase the polarity of the mobile phase (gradient elution) to elute compounds with higher affinity for the stationary phase.

-

-

Fraction Analysis:

-

Analyze the collected fractions by TLC to identify those containing the pure intermediate.

-

Combine the pure fractions and remove the solvent using a rotary evaporator.

-

| Parameter | Example Value/Condition |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Column Dimensions | Dependent on sample size (e.g., 2 cm diameter for 100-500 mg) |

| Mobile Phase | Gradient of Hexane/Ethyl Acetate or Dichloromethane/Methanol |

| Sample Loading | Dry loading or concentrated solution |

| Fraction Size | 10-20 mL (adjust based on column size) |

Protocol 3: Preparative Reversed-Phase Column Chromatography

This protocol is suitable for more polar intermediates.

-

Column Preparation:

-

Use a commercially available C18-packed column or pack a column with C18-bonded silica.

-

Equilibrate the column with the initial, most polar mobile phase (e.g., 95:5 water:acetonitrile).

-

-

Sample Loading:

-

Dissolve the crude intermediate in the mobile phase or a solvent like DMSO.[12]

-

-

Elution:

-

Begin elution with the initial mobile phase.

-

Gradually decrease the polarity of the mobile phase by increasing the organic solvent concentration (e.g., increasing acetonitrile percentage).

-

-

Fraction Analysis:

-

Analyze fractions by reversed-phase TLC or HPLC.

-

Combine pure fractions and remove the organic solvent. The remaining aqueous solution may require lyophilization or extraction to isolate the product.

-

| Parameter | Example Value/Condition |

| Stationary Phase | C18-bonded Silica |

| Mobile Phase | Gradient of Water/Acetonitrile or Water/Methanol (often with 0.1% formic acid or TFA) |

| Sample Loading | Dissolved in mobile phase or DMSO |

| Detection | UV detector or analysis of collected fractions |

Data Presentation and Analysis

The progress of the purification should be meticulously documented.

Table 1: TLC Analysis of Column Fractions

| Fraction # | TLC Spot (Rf) | Purity Assessment |

| 1-5 | No spots visible | Eluent only |

| 6-8 | 0.8 (Impurity A) | Impurity |

| 9-15 | 0.35 (Product) | Pure Product |

| 16-18 | 0.35 (Product), 0.2 (Impurity B) | Mixed Fractions |

| 19-22 | 0.2 (Impurity B) | Impurity |

Troubleshooting

| Problem | Possible Cause | Solution |

| Poor Separation | Inappropriate mobile phase | Re-optimize mobile phase using TLC with different solvent systems. |

| Column overloaded | Use less sample or a larger column. | |

| Cracked/Channeled Column | Improperly packed column | Repack the column carefully, ensuring no air bubbles. |

| Compound Insoluble on Column | Sample precipitated | Load the sample in a stronger solvent or use dry loading. |

| No Compound Eluting | Compound is too polar for the mobile phase | Increase the polarity of the mobile phase significantly. |

Logic for Chromatography Method Selection

The choice of the purification method is dictated by the physicochemical properties of the Exatecan intermediate.

References

- 1. selleckchem.com [selleckchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 4. web.uvic.ca [web.uvic.ca]

- 5. youtube.com [youtube.com]

- 6. selekt.biotage.com [selekt.biotage.com]

- 7. Thin layer chromatography | Resource | RSC Education [edu.rsc.org]

- 8. Thin-layer chromatography - Wikipedia [en.wikipedia.org]

- 9. people.chem.umass.edu [people.chem.umass.edu]

- 10. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Exatecan | Topoisomerase | TargetMol [targetmol.com]

Application Notes and Protocols for the Recrystallization of Exatecan Intermediate 3

These application notes provide detailed methodologies for the purification of a key intermediate in the synthesis of the topoisomerase I inhibitor, Exatecan. The protocols are intended for researchers, scientists, and drug development professionals working on the synthesis and purification of Exatecan and related compounds.

Introduction

Exatecan is a potent, semi-synthetic, water-soluble derivative of camptothecin with significant antineoplastic activity.[1][2] Its synthesis involves several intermediate compounds that require purification to ensure the high purity of the final active pharmaceutical ingredient. This document focuses on the recrystallization and purification of a crucial precursor, herein referred to as Exatecan Intermediate 3 (EXA-Aniline), which is condensed with the trione core of the molecule to form the hexacyclic structure of Exatecan.[3] Proper purification of this intermediate is critical for the overall yield and purity of the final Exatecan product.

Data Summary

The following table summarizes the key parameters for the purification of this compound (EXA-Aniline) as described in the literature.

| Parameter | Value/Solvent | Source |

| Initial Washing Solvents | Water, 60% Aqueous Ethanol | Patent WO2025024697A1[3] |

| Recrystallization/Suspension Solvent | Acetone | Patent WO2025024697A1[3] |

| Heating Temperature | 50 °C | Patent WO2025024697A1[3] |

| Stirring Time | 3 hours | Patent WO2025024697A1[3] |

| Alternative Recrystallization Solvent | Ethanol | Patent WO2022000868A1[4] |

Note: Quantitative data on yield and purity improvement from these specific recrystallization methods were not available in the cited sources.

Experimental Protocols

This section provides a detailed protocol for the purification of this compound (EXA-Aniline) based on the procedures outlined in patent literature.[3]

Protocol 1: Purification of this compound (EXA-Aniline) via Suspension in Acetone

Objective: To purify crude EXA-Aniline by removing impurities through a series of washes and a final suspension in heated acetone.

Materials:

-

Crude EXA-Aniline

-

Deionized Water

-

Ethanol

-

Acetone

-

Filtration apparatus (e.g., Buchner funnel)

-

Reaction vessel with heating and stirring capabilities

-

Vacuum oven

Procedure:

-

Initial Aqueous Wash:

-

Suspend the crude EXA-Aniline solids in water.

-

Stir the suspension and then filter to separate the solids.

-

Repeat the water wash twice.[3]

-

-

Aqueous Ethanol Wash:

-

Wash the filtered solids with cold 60% aqueous ethanol.[3]

-

Filter to recover the solids.

-

-

Drying (Optional Intermediate Step):

-

Dry the washed solids in vacuo to obtain darkly colored crystals.[3]

-

-

Acetone Suspension and Heating:

-

Cooling and Filtration:

-

Cool the suspension to ambient temperature.

-

Filter the crystals and wash them with an additional portion of acetone.[3]

-

-

Final Drying:

-

Dry the purified crystals in vacuo to yield off-white crystals of EXA-Aniline.[3]

-

Protocol 2: Recrystallization of a Related Exatecan Intermediate (Compound A)

Objective: To purify a related exatecan intermediate (referred to as Compound A in the source) by recrystallization from ethanol.

Materials:

-

Crude Intermediate Compound A

-

Ethanol (or other suitable organic solvent such as methanol, butanol, propylene glycol)[4]

-

Reaction vessel with heating and stirring capabilities

-

Crystallization dish

-

Filtration apparatus

Procedure:

-

Dissolution:

-

Transfer the crude intermediate to a reaction vessel.

-

Add a minimal amount of ethanol to dissolve the compound, applying heat if necessary to achieve complete dissolution.

-

-

Hot Filtration (Optional):

-

If insoluble impurities are present, perform a hot filtration to remove them.

-

-

Crystallization:

-

Allow the hot solution to cool slowly to room temperature.

-

For further crystallization, the solution can be placed in an ice bath or refrigerator.

-

-

Isolation and Drying:

-

Collect the formed crystals by filtration.

-

Wash the crystals with a small amount of cold ethanol.

-

Dry the crystals under vacuum to obtain the pure compound A.[4]

-

Workflow and Diagrams

The following diagrams illustrate the logical workflow for the purification of this compound.

Caption: Purification workflow for this compound.

Caption: General logic for solvent-based recrystallization.

References

- 1. medkoo.com [medkoo.com]

- 2. researchgate.net [researchgate.net]

- 3. WO2025024697A1 - Intermediates for synthesizing exatecan mesylate - Google Patents [patents.google.com]

- 4. WO2022000868A1 - Intermediate for synthesizing camptothecin derivative, preparation method therefor, and use thereof - Google Patents [patents.google.com]

Application Notes and Protocols: TLC Visualization of Exatecan Intermediate 3

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the visualization of Exatecan Intermediate 3 using Thin-Layer Chromatography (TLC). This method is crucial for monitoring the progress of synthesis reactions, identifying the presence of the intermediate, and assessing its purity.

Introduction

Exatecan is a potent topoisomerase I inhibitor and a key component in antibody-drug conjugates (ADCs). The synthesis of Exatecan involves several key intermediates. This compound is a crucial precursor in the synthetic pathway leading to the final active pharmaceutical ingredient.[1] Monitoring the formation and consumption of this intermediate is essential for optimizing reaction conditions and ensuring the quality of the final product. Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective analytical technique well-suited for this purpose.[2] This protocol outlines a reliable method for the TLC analysis of this compound.

Experimental Protocols

This section details the necessary materials and step-by-step procedures for the TLC visualization of this compound.

Materials and Reagents:

-

TLC Plates: Silica gel 60 F254 pre-coated aluminum plates.

-

Mobile Phase (Solvent System): A mixture of Dichloromethane (DCM) and Methanol (MeOH). A starting ratio of 95:5 (DCM:MeOH, v/v) is recommended. The polarity can be adjusted as needed.

-

Sample Preparation: Dissolve a small amount of the reaction mixture or the isolated solid in a suitable solvent (e.g., Dichloromethane or Chloroform) to a concentration of approximately 1-2 mg/mL.

-

Spotting: Use capillary tubes or a micropipette to spot the dissolved sample onto the TLC plate.

-

Developing Chamber: A glass chamber with a lid.

-

Visualization:

-

UV lamp (254 nm and 365 nm).

-

Iodine chamber.

-

Potassium permanganate (KMnO4) stain.

-

TLC Procedure:

-

Plate Preparation:

-

Chamber Saturation:

-

Pour the prepared mobile phase into the developing chamber to a depth of about 0.5 cm.

-

Place a piece of filter paper inside the chamber, ensuring it is wetted by the solvent, to saturate the chamber with solvent vapors.[5]

-

Close the chamber with the lid and allow it to equilibrate for at least 15-20 minutes.

-

-

Sample Application (Spotting):

-

Using a capillary tube, apply a small spot of the dissolved sample onto the marked origin on the TLC plate.

-

Ensure the spot is small and concentrated to achieve better separation.

-

Allow the solvent from the spot to evaporate completely before development.

-

-

Development:

-

Carefully place the spotted TLC plate into the saturated developing chamber.

-

Ensure the solvent level is below the origin line.

-

Close the chamber and allow the solvent to ascend the plate by capillary action.

-

Remove the plate when the solvent front is approximately 1 cm from the top of the plate.

-

Immediately mark the solvent front with a pencil.[3]

-

-

Drying:

-

Allow the plate to air dry completely in a fume hood.

-

-

Visualization:

-

UV Light: Place the dried plate under a UV lamp. Compounds that absorb UV light will appear as dark spots on a fluorescent background at 254 nm.[6] Some compounds may fluoresce at 365 nm. Circle the observed spots with a pencil.

-

Iodine Vapor: Place the plate in a sealed chamber containing a few crystals of iodine. Most organic compounds will form a temporary brown complex with iodine, appearing as brown spots.[6]

-

Potassium Permanganate Stain: Prepare a solution of KMnO4. Dip the plate into the stain or spray the stain evenly onto the plate. Oxidizable compounds will appear as yellow or brown spots on a purple background.

-

Calculation of Retention Factor (Rf):

The Retention Factor (Rf) is a key parameter for identifying compounds. It is calculated using the following formula:[7]

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Data Presentation

The following table provides illustrative data for the TLC analysis of a hypothetical reaction mixture containing this compound.

| Compound | Rf Value (DCM:MeOH 95:5) | Visualization Method | Appearance |

| Starting Material A | 0.75 | UV (254 nm), KMnO4 | Dark spot under UV, yellow spot with stain |

| This compound | 0.50 | UV (254 nm), Iodine | Dark spot under UV, brown spot with iodine |

| By-product B | 0.30 | UV (254 nm) | Faint dark spot under UV |

| Exatecan (Final Product) | 0.40 | UV (254 nm, 365 nm) | Dark spot at 254 nm, fluorescent at 365 nm |

Note: Rf values are dependent on the specific conditions (e.g., solvent system, temperature, stationary phase) and should be considered relative to standards run on the same plate.

Mandatory Visualizations

Diagram 1: Experimental Workflow for TLC Analysis

Caption: Workflow for the TLC analysis of this compound.

References

Application Notes and Protocols for Utilizing Exatecan Intermediate 3 in Antibody-Drug Conjugate (ADC) Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Exatecan, a potent topoisomerase I inhibitor, is a critical payload in the development of next-generation antibody-drug conjugates (ADCs) for targeted cancer therapy. Its derivative, deruxtecan, is the cytotoxic component of the clinically successful ADC, Trastuzumab Deruxtecan. This document provides detailed application notes and protocols for the use of Exatecan Intermediate 3 in the synthesis of exatecan-based ADCs. This compound serves as a key precursor for the final exatecan payload, which is then conjugated to a monoclonal antibody.[1][2][3] The protocols outlined below are based on established methodologies in the field and are intended to guide researchers in the successful development of potent and stable exatecan-ADCs.